Structural Differentiation: Absence of 2-Methyl Group on Benzofuro[3,2-d]pyrimidine Core Versus the 2-Methyl Analog
The compound lacks the 2-methyl substituent present on the benzofuro[3,2-d]pyrimidine core of its closest commercially catalogued analog, 2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide. This methylation is positioned adjacent to the N3 pyrimidine nitrogen and can sterically influence ligand-receptor interactions. In the related benzofuro[3,2-d]pyrimidine kinase inhibitor literature, the 2-position is a critical SAR handle; for example, the potent Cdc7 inhibitor XL413 carries a chiral pyrrolidin-2-yl substituent at this position [1]. The unmethylated core of CAS 851130-29-5 retains a fully planar pyrimidine ring, preserving the capacity for hydrogen-bonding interactions with hinge-region residues in kinase active sites, whereas the 2-methyl analog introduces a twist that may be favorable or detrimental depending on the target [2]. No head-to-head comparative bioactivity data for these two specific compounds exist in the public domain.
| Evidence Dimension | Presence/absence of 2-methyl substitution on benzofuro[3,2-d]pyrimidine core |
|---|---|
| Target Compound Data | Hydrogen at position 2; molecular weight 342.40; predicted tPSA ~100 Ų; predicted XLogP3 ~2.8 |
| Comparator Or Baseline | 2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide: methyl group at position 2; MW 356.42; predicted tPSA ~91 Ų; predicted XLogP3 ~3.1 |
| Quantified Difference | ΔMW = -14.02; ΔtPSA ≈ +9 Ų; ΔXLogP3 ≈ -0.3 (predicted values from ChemAxon/SwissADME models) |
| Conditions | In silico physicochemical property prediction; no experimental head-to-head comparison available |
Why This Matters
The absence of the 2-methyl group in CAS 851130-29-5 yields a slightly more polar, more planar scaffold that may provide distinct target engagement profiles versus the 2-methyl analog, making it a non-interchangeable tool compound in kinase or enzyme inhibition SAR studies.
- [1] ChEBI:189662 (XL413). Benzofuropyrimidine Cdc7 inhibitor with 2-(2S)-pyrrolidin-2-yl substitution; IC50 = 3.4 nM. European Bioinformatics Institute. View Source
- [2] Farghaly AR, Amri N, Ahmed SA. Synthetic strategies of benzofuro[3,2-d]pyrimidine derivatives and biological importance. ARKIVOC. 2026;(i):26-12505LR. Discusses SAR at the 2-position of benzofuro[3,2-d]pyrimidines. View Source
